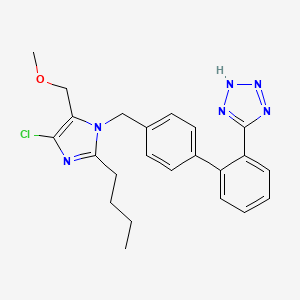

Losartan Methyl Ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Losartan Methyl Ether is a formidable compound, primarily renowned for its remarkable prowess in studying hypertension and heart failure . It is an angiotensin II receptor blocker (ARB) that works by blocking a substance in the body that causes blood vessels to tighten. As a result, losartan relaxes the blood vessels, increasing the supply of blood and oxygen to the heart .

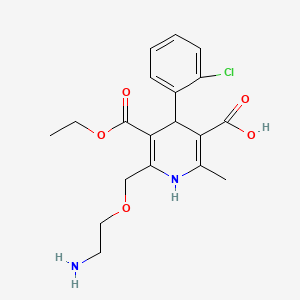

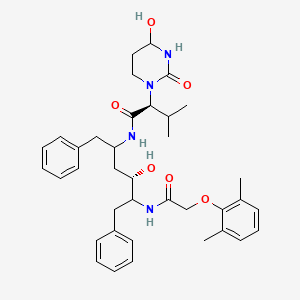

Molecular Structure Analysis

The molecular formula of this compound is C23H25ClN6O . The structure includes a biphenyl tetrazole group and an imidazole ring .Chemical Reactions Analysis

Losartan has been studied for its loading and releasing on modified mesoporous silica . The effects of carrier type, carrier concentration, contact time, drug solution concentration, and pH of the drug solution have been investigated . Additionally, the oxidative degradation of Losartan by alkaline copper (III) periodate complex has been studied .Aplicaciones Científicas De Investigación

Antihypertensive Efficacy and Mechanism Losartan, primarily recognized for its antihypertensive properties, has been studied extensively for its protective role against hypertension-related complications. Research demonstrates that losartan, as an angiotensin II type-1 receptor (AT1) antagonist, significantly mitigates the elevation of blood pressure and oxidative stress, particularly in conditions induced by chronic inhibition of nitric oxide synthesis. This protective action extends to preventing cardiac hypertrophy and renal damage, highlighting its multifaceted therapeutic potential (Khattab, Ahmad, Al‐Shabanah, & Raza, 2004).

Pharmacokinetic Analysis and Detection Methods Advancements in pharmacokinetic research have led to the development of sophisticated methods for the determination of losartan and its active metabolites in human plasma, enhancing the understanding of its absorption, distribution, metabolism, and excretion profile. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and spectrofluorimetric methods offer sensitive, accurate, and rapid quantification, proving essential for clinical and pharmacological studies (Jiang Jingying, 2010), (F. Demirkaya-Miloglu, Yaman, & Kadioglu, 2015).

Therapeutic Applications Beyond Hypertension Further research delineates the broader spectrum of losartan's therapeutic effects. Studies investigating the interaction of losartan with copper(II) ions reveal not only its antihypertensive capabilities but also its antioxidant properties and potential impact on cellular proliferation and morphology. This underlines a versatile pharmacological profile that may have implications in managing a variety of health conditions (S. Etcheverry, Ferrer, Naso, Barrio, Lezama, Rojo, & Williams, 2007).

Environmental and Analytical Chemistry Applications The significance of losartan extends into the domain of environmental and analytical chemistry. Its role as an emerging pharmaceutical contaminant has prompted research into its effective removal from water systems. Innovative approaches such as catalytic oxidation using N-doped hierarchically porous carbon highlight the intersections between pharmaceutical science and environmental sustainability (J. R. Andrade, Vieira, Silva, & Wang, 2020). Additionally, the development of electrochemical sensors and molecularly imprinted polymer-based electrodes for the determination of losartan showcases the drug's relevance in advancing analytical methodologies (Mahzad Firouzi, Giahi, Najafi, Homami, & Mousavi, 2020), (H. Bagheri, Shirzadmehr, & Rezaei, 2015).

Mecanismo De Acción

Target of Action

Losartan Methyl Ether, commonly known as Losartan, is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor . This receptor is a key component of the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure and cardiovascular function .

Mode of Action

Losartan works by reversibly and competitively blocking the binding of Angiotensin II to the AT1 receptor . This prevents the vasoconstrictor and aldosterone-secreting effects of Angiotensin II . Losartan and its active metabolite bind the AT1 receptor with 1000 times more affinity than they bind to the AT2 receptor .

Biochemical Pathways

The primary biochemical pathway affected by Losartan is the Renin-Angiotensin System (RAS) . The formation of Angiotensin II, a potent vasoconstrictor, is catalyzed by the Angiotensin I-Converting Enzyme (ACE) through proteolytic cleavage of Angiotensin I . By blocking the AT1 receptor, Losartan inhibits the effects of Angiotensin II, leading to vasodilation and a reduction in blood pressure .

Pharmacokinetics

Following oral administration, Losartan is rapidly absorbed, reaching maximum concentrations 1-2 hours post-administration . Approximately 14% of a Losartan dose is converted to the pharmacologically active E 3174 metabolite . The major metabolic pathway for Losartan is by the cytochrome P450 (CYP) 3A4, 2C9, and 2C10 isoenzymes . Losartan has a favorable drug-drug interaction profile, with no clinically relevant interactions between this drug and a range of inhibitors and stimulators of the CYP450 system .

Action Environment

The action of Losartan can be influenced by various environmental factors. For instance, the drug’s efficacy and stability can be affected by factors such as the patient’s diet, lifestyle, and the presence of other medications . Furthermore, the synthesis of Losartan involves a practical, efficient, and green process, highlighting the importance of environmental considerations in the production of this drug .

Safety and Hazards

Losartan Methyl Ether should be handled with care to avoid dust formation. It is advised to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Direcciones Futuras

Losartan is typically used long-term, and patients may need to take it for the rest of their lives . If a patient gets sick while taking it, they may need to stop taking Losartan until they’re better and can eat and drink normally again . Future research may focus on understanding the effects of Losartan on hypertension and other conditions, as well as optimizing its delivery and release .

Análisis Bioquímico

Biochemical Properties

Losartan Methyl Ether, like Losartan, is likely to interact with the angiotensin II type 1 (AT1) receptor . Angiotensin II is a hormone that causes vasoconstriction and a subsequent increase in blood pressure. By blocking the AT1 receptor, this compound can prevent these effects, thereby lowering blood pressure .

Cellular Effects

This compound may have similar cellular effects to Losartan. Losartan has been shown to reduce T-cell and B-cell activation, specifically by decreasing cell vitality and pro-inflammatory cytokine production . It also inhibits the production of pro-inflammatory mediators and reduces the phosphorylation of p38, ERK, and signaling through NF-κB .

Molecular Mechanism

The molecular mechanism of this compound is likely similar to that of Losartan. Losartan blocks AT1 receptors and intracellular calcium signaling, promoting vasodilation . After performing docking assays following quantum biochemistry calculations using Losartan and sACE crystallographic data, it was found that their interaction results reveal a new mechanism of action with important implications for understanding its effects on hypertension .

Temporal Effects in Laboratory Settings

Losartan and its active metabolite E 3174 have a relatively low volume of distribution, consistent with the high protein binding of these acidic compounds, primarily to albumin .

Dosage Effects in Animal Models

Studies on Losartan have shown that it has a protective effect against tubulointerstitial injury in IgAN .

Metabolic Pathways

The major metabolic pathway for Losartan involves three main routes: oxidation, hydroxylation, and glucuronidation. The conversion of Losartan to E-3174 is an oxidation of an alcohol to a carboxylic acid. This biotransformation is catalyzed by cytochrome P450 enzymes with E-3179 as an aldehyde intermediate .

Transport and Distribution

Losartan is rapidly and almost completely absorbed, reaching maximum concentrations 1–2 hours post-administration .

Propiedades

IUPAC Name |

5-[2-[4-[[2-butyl-4-chloro-5-(methoxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN6O/c1-3-4-9-21-25-22(24)20(15-31-2)30(21)14-16-10-12-17(13-11-16)18-7-5-6-8-19(18)23-26-28-29-27-23/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,26,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHOQTPUEWOTNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

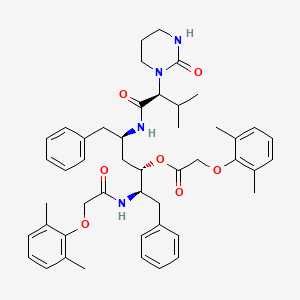

![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)

![(2S,4S,5S,7R)-5-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B600914.png)

![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)